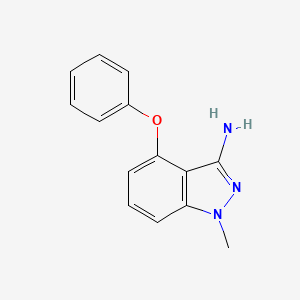

1-Methyl-4-phenoxy-1H-indazol-3-amine

Übersicht

Beschreibung

1-Methyl-4-phenoxy-1H-indazol-3-amine is a compound belonging to the indazole family, which is known for its diverse biological activities. Indazole derivatives, including this compound, have garnered significant attention in medicinal chemistry due to their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 1-Methyl-4-phenoxy-1H-indazol-3-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-phenoxyaniline and 1-methyl-1H-indazole-3-carboxylic acid.

Reaction Conditions: The key steps involve the formation of the indazole ring and subsequent functionalization.

Industrial Production: Industrial production methods may involve optimization of reaction conditions to improve yield and scalability.

Analyse Chemischer Reaktionen

1-Methyl-4-phenoxy-1H-indazol-3-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-Methyl-4-phenoxy-1H-indazol-3-amine has several scientific research applications:

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1-Methyl-4-phenoxy-1H-indazol-3-amine can be compared with other indazole derivatives:

Biologische Aktivität

1-Methyl-4-phenoxy-1H-indazol-3-amine is a synthetic compound belonging to the indazole class, which has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides a detailed overview of its biological activity, focusing on its antitumor effects, mechanisms of action, and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula of this compound is CHNO, featuring a phenoxy group at the 4-position and a methyl group at the 1-position of the indazole ring. This structure is critical for its biological activity, influencing its interaction with various molecular targets.

Antitumor Activity

In vitro Studies

Research indicates that this compound exhibits significant inhibitory effects against various cancer cell lines. The methyl thiazolyl tetrazolium (MTT) assay has been employed to evaluate its cytotoxicity. Notably, the compound demonstrated an IC value of 5.15 µM against the K562 chronic myeloid leukemia cell line, indicating potent antitumor activity .

Comparison with Other Compounds

The following table summarizes the IC values of this compound and related compounds against different cancer cell lines:

| Compound | Cell Line | IC (µM) |

|---|---|---|

| This compound | K562 (CML) | 5.15 |

| Compound 6o | K562 (CML) | 5.15 |

| Compound 6o | HEK-293 (normal) | 33.2 |

| FGFR1 inhibitor derivative | N/A | 15.0 nM |

The selectivity for normal cells (HEK-293) suggests a potentially favorable therapeutic window for this compound .

The precise mechanism of action for this compound remains to be fully elucidated; however, it is believed to involve several key pathways:

- Inhibition of Apoptosis Regulators : The compound has been shown to affect apoptosis and cell cycle regulation by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway .

- Kinase Inhibition : Indazole derivatives are known for their ability to inhibit various kinases, which play crucial roles in cancer cell proliferation and survival.

Structure-Activity Relationships (SAR)

A study focused on the SAR of indazole derivatives revealed that modifications at specific positions significantly influence biological activity. For instance:

- Substituents at the C-5 position of indazole were found to affect inhibitory potency against K562 cells.

The presence of para-fluorine substituents was critical for maintaining antitumor activity, while other modifications led to decreased efficacy .

Case Studies

Several case studies have explored the biological activity of indazole derivatives, including:

- Compound Development : A series of indazole derivatives were synthesized and evaluated for their antitumor properties, leading to the identification of several promising candidates with enhanced activity compared to existing therapies.

- Clinical Relevance : The structural features contributing to the biological activity of these compounds highlight their potential as scaffolds for developing new anticancer agents.

Eigenschaften

IUPAC Name |

1-methyl-4-phenoxyindazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRWPMLQRWYBBLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10649969 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000018-07-4 | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenoxy-1H-indazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10649969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.